![molecular formula C11H10Cl2FNO B2627696 (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034291-62-6](/img/structure/B2627696.png)
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not mentioned in the available resources .Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols and Their Effects on Aquatic Environments Chlorophenols, including 2,4-dichlorophenol, a structural fragment of the compound , have been evaluated for their impact on aquatic environments. These compounds are known to exert moderate toxic effects on mammalian and aquatic life, with the potential for considerable toxicity upon long-term exposure to fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegrading these compounds. Despite their low expected bioaccumulation, chlorophenols have a strong organoleptic effect on the aquatic environment (Krijgsheld & Gen, 1986).
Biodegradation of 2,4-Dichlorophenoxyacetic Acid The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), sharing part of the name and structural similarity with the compound , is widely used in agriculture. Its environmental impact, especially through microbial biodegradation, highlights the ecological approaches to mitigate pollution. Microorganisms play a crucial role in degrading 2,4-D, transforming it into less harmful metabolites and thus reducing its environmental footprint. This process is crucial for preventing the accumulation of 2,4-D in the environment and safeguarding ecosystem health (Magnoli et al., 2020).
Analytical and Detection Methods
HPLC Analysis of Basic Drugs High-performance liquid chromatography (HPLC) techniques for analyzing basic drugs on microparticulate strong cation-exchange materials provide insights into the analytical methodologies that could be applicable for detecting and analyzing compounds like "(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone." These methods emphasize the importance of tailored analytical approaches for accurately characterizing and quantifying such compounds in various matrices (Flanagan et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain, and inflammation . By inhibiting MAGL, the compound indirectly leads to CB1 occupancy by raising 2-AG levels .
Pharmacokinetics
It is known that the compound binds to magl in a time- and dose-dependent manner in rodent brain .
Result of Action
The molecular and cellular effects of this compound’s action include the elevation of 2-AG and norepinephrine levels . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
It is known that the compound’s effects can be observed in various central nervous system disorders , suggesting that its action may be influenced by the physiological environment of the brain.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2FNO/c12-8-1-2-9(10(13)3-8)11(16)15-5-7(4-14)6-15/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEIQPFEOBDVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.